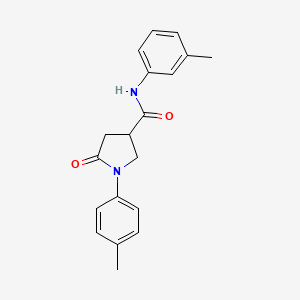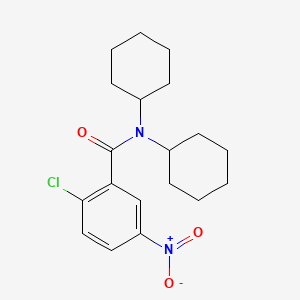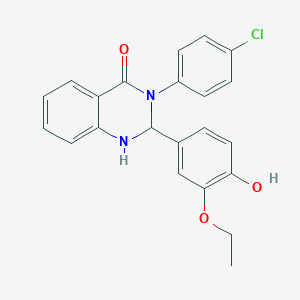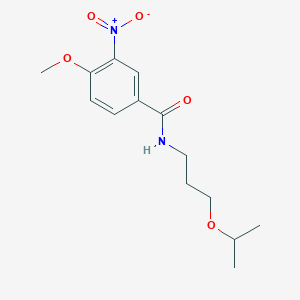
N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamides. It is commonly referred to as MMMP or MMMPA. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of MMMP is not fully understood. However, it has been proposed that MMMP exerts its antitumor effects by inhibiting the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in tumor invasion and metastasis. MMMP has been shown to inhibit the activity of MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins. Additionally, MMMP has been found to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
MMMP has been shown to have several biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. MMMP has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, indicating its potential as an antioxidant. Additionally, MMMP has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MMMP is its high yield synthesis method. Additionally, MMMP has been found to exhibit potent antitumor and anti-inflammatory effects at low concentrations. However, one of the limitations of MMMP is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of MMMP.
Direcciones Futuras
There are several future directions for MMMP research. One area of interest is the development of MMMP analogs with improved solubility and bioavailability. Additionally, further studies are needed to explore the potential of MMMP as a neuroprotective agent. MMMP has also been found to exhibit antimicrobial activity, and further studies are needed to explore this potential application. Finally, the potential of MMMP as a chemotherapeutic agent for various types of cancer should be further explored.
Conclusion:
In conclusion, MMMP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its antitumor, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new drugs. The synthesis method of MMMP has been optimized to achieve a high yield, and its mechanism of action is being actively studied. Although there are limitations to the use of MMMP, its potential applications in various fields make it an exciting area of research.
Métodos De Síntesis
The synthesis of MMMP involves the reaction of 3-methylbenzoyl chloride and 4-methylbenzylamine in the presence of triethylamine. The resulting product is then treated with pyrrolidine-2,5-dione to yield MMMP. This synthesis method has been optimized to achieve a high yield of MMMP.
Aplicaciones Científicas De Investigación
MMMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. MMMP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, MMMP has been found to reduce inflammation in animal models of arthritis and colitis. Its antioxidant properties have also been explored in the context of neuroprotection.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-6-8-17(9-7-13)21-12-15(11-18(21)22)19(23)20-16-5-3-4-14(2)10-16/h3-10,15H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGLQNYWZXYBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387192 |
Source


|
| Record name | N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6058-31-7 |
Source


|
| Record name | N-(3-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5214176.png)

![11-(4-hydroxy-3-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5214185.png)
![methyl 4-(4-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5214189.png)

![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)


![ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B5214234.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5214243.png)
![3-(2,3-dihydroxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5214255.png)

![3-[3-(2-chloro-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5214270.png)